molecular formula C20H14N4O3 B592600 4-hydroxy-2-oxo-1-phenyl-N-pyridin-4-yl-1,8-naphthyridine-3-carboxamide CAS No. 138304-91-3

4-hydroxy-2-oxo-1-phenyl-N-pyridin-4-yl-1,8-naphthyridine-3-carboxamide

Cat. No.: B592600
CAS No.: 138304-91-3
M. Wt: 358.357
InChI Key: KSVDSNPHTLVWPO-UHFFFAOYSA-N
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Description

4-hydroxy-2-oxo-1-phenyl-N-pyridin-4-yl-1,8-naphthyridine-3-carboxamide is a heterocyclic compound that belongs to the class of 1,8-naphthyridines. This compound is known for its diverse biological activities and photochemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,8-naphthyridine-3-carboxamide, 1,2-dihydro-4-hydroxy-2-oxo-1-phenyl-N-4-pyridinyl-, hydrate (5:3) can be achieved through various synthetic routes. One common method involves the reaction of 2-aminonicotinaldehyde with Meldrum’s acid and alcohols in the presence of anhydrous iron(III) chloride. This reaction produces 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylates in moderate to high yields .

Industrial Production Methods

Industrial production methods for this compound typically involve multicomponent reactions, Friedländer approach using green strategies, hydroamination of terminal alkynes followed by Friedländer cyclization, and metal-catalyzed synthesis. These methods are designed to be more eco-friendly, safe, and atom-economical .

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-2-oxo-1-phenyl-N-pyridin-4-yl-1,8-naphthyridine-3-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can convert it to its reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being performed .

Major Products Formed

The major products formed from these reactions include various substituted and oxidized derivatives of the original compound. These derivatives often exhibit different biological and chemical properties, making them useful for various applications .

Scientific Research Applications

4-hydroxy-2-oxo-1-phenyl-N-pyridin-4-yl-1,8-naphthyridine-3-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,8-naphthyridine-3-carboxamide, 1,2-dihydro-4-hydroxy-2-oxo-1-phenyl-N-4-pyridinyl-, hydrate (5:3) involves its interaction with various molecular targets and pathways. For example, it has been shown to modulate cannabinoid CB2 receptors, which are involved in the regulation of immune responses and inflammation. This modulation can lead to the downregulation of pro-inflammatory cytokines and the inhibition of cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1,8-naphthyridine-3-carboxamide, 1,2-dihydro-4-hydroxy-2-oxo-1-phenyl-N-4-pyridinyl-, hydrate (5:3) include:

Uniqueness

The uniqueness of 1,8-naphthyridine-3-carboxamide, 1,2-dihydro-4-hydroxy-2-oxo-1-phenyl-N-4-pyridinyl-, hydrate (5:3) lies in its specific combination of functional groups, which confer distinct biological and chemical properties. Its ability to modulate cannabinoid CB2 receptors and its diverse applications in medicinal chemistry and materials science make it a valuable compound for further research and development .

Properties

CAS No.

138304-91-3

Molecular Formula

C20H14N4O3

Molecular Weight

358.357

IUPAC Name

4-hydroxy-2-oxo-1-phenyl-N-pyridin-4-yl-1,8-naphthyridine-3-carboxamide

InChI

InChI=1S/C20H14N4O3/c25-17-15-7-4-10-22-18(15)24(14-5-2-1-3-6-14)20(27)16(17)19(26)23-13-8-11-21-12-9-13/h1-12,25H,(H,21,23,26)

InChI Key

KSVDSNPHTLVWPO-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N2C3=C(C=CC=N3)C(=C(C2=O)C(=O)NC4=CC=NC=C4)O

Synonyms

1,8-Naphthyridine-3-carboxamide, 1,2-dihydro-4-hydroxy-2-oxo-1-phenyl- N-4-pyridinyl-, hydrate (5:3)

Origin of Product

United States

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